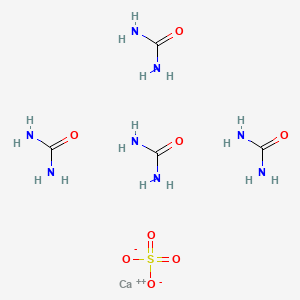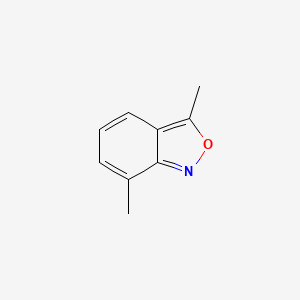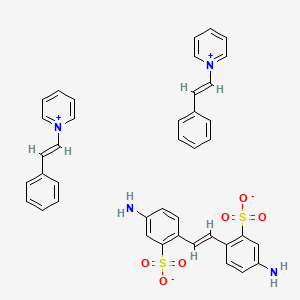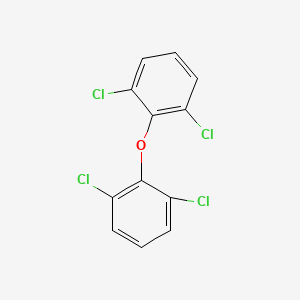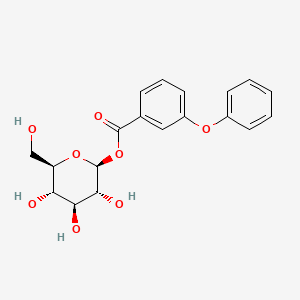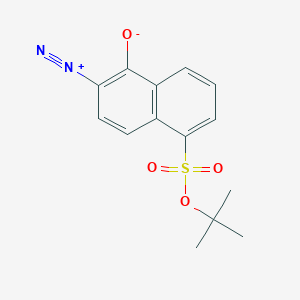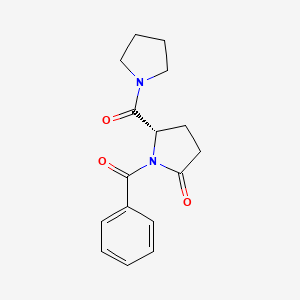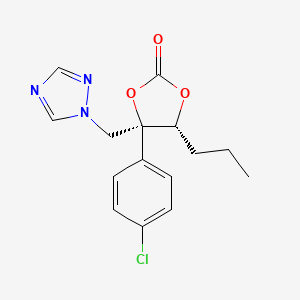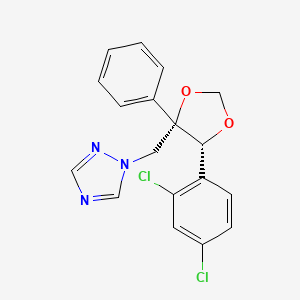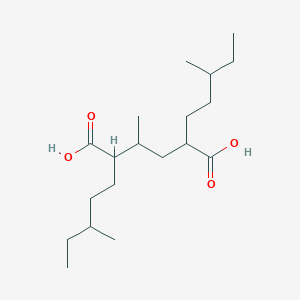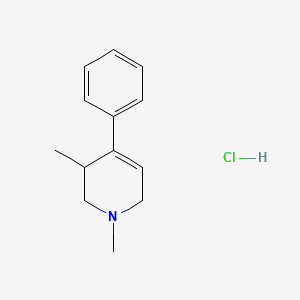
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the reduction of pyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques, where pyridine derivatives are continuously fed into the reactor along with hydrogen gas and a suitable catalyst. This method allows for large-scale production while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.
1,2,3,4-Tetrahydropyridine: Another structural isomer with different biological activities.
2,3,4,5-Tetrahydropyridine: Known for its presence in natural products and synthetic pharmaceuticals.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and pharmaceutical development .
Properties
CAS No. |
13299-60-0 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1,3-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-8,11H,9-10H2,1-2H3;1H |
InChI Key |
AAKDRDOIVWVYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC=C1C2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


